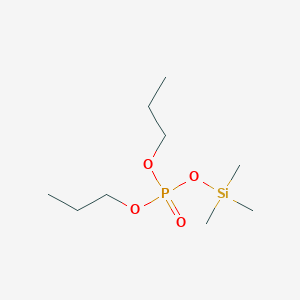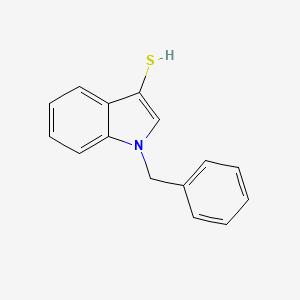![molecular formula C11H15NS B14434379 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 77138-57-9](/img/structure/B14434379.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of an amine group attached to an ethan-1-amine backbone, which is further substituted with a sulfanyl group linked to a 4-ethenylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and ethanethiol.
Formation of Intermediate: The 4-ethenylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanethiol to form 4-ethenylbenzyl thioether.
Amination: The intermediate 4-ethenylbenzyl thioether is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethenyl group or the sulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the ethenyl or sulfanyl groups.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the ethenyl and sulfanyl groups can participate in hydrophobic interactions or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine: Similar structure but with a methyl group instead of an ethenyl group.
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine: Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, providing distinct properties and applications compared to its analogs.
Properties
CAS No. |
77138-57-9 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C11H15NS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6H,1,7-9,12H2 |
InChI Key |
UTIUGDLCRCTGIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


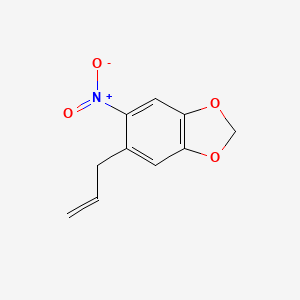



![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)


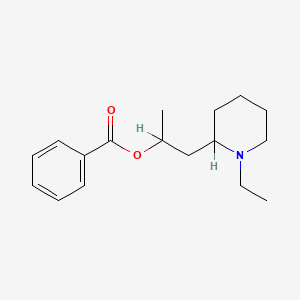
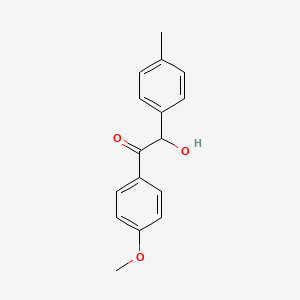

![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
